2-(Butan-2-yloxy)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-butan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-8(10(12)13)4-5-11-9/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRLBXTVLZAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid
General Synthetic Strategy
The synthesis of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid typically involves:
- Starting from 4-cyanopyridine or 4-pyridinecarboxylic acid derivatives.
- Introduction of the butan-2-yloxy group at the 2-position via nucleophilic substitution or etherification.
- Hydrolysis or oxidation steps to convert nitrile or ester groups to the carboxylic acid.
Key Reactants and Catalysts
- Reactants: 4-cyanopyridine or 4-pyridinecarboxylic acid derivatives, 2-butanol (for the butan-2-yloxy moiety).
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid, methanesulfonic acid, or mineral acids like hydrochloric acid are commonly employed for etherification and hydrolysis steps.
- Solvents: Common solvents include toluene, ethanol, methanol, or mixtures thereof.
- Temperature: Elevated temperatures (typically 80–130 °C) are used to drive the reactions efficiently.
Detailed Synthetic Routes
Etherification of 4-Cyanopyridine with 2-Butanol
One principal method involves the reaction of 4-cyanopyridine with 2-butanol in the presence of an acid or base catalyst to form 2-(Butan-2-yloxy)pyridine-4-carbonitrile as an intermediate. This step is conducted under reflux conditions in solvents such as toluene or ethanol at temperatures ranging from 80 to 120 °C. The catalyst choice influences the reaction pathway and yield.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 4-cyanopyridine, 2-butanol |
| Catalyst | Acidic (p-toluenesulfonic acid) or basic |
| Solvent | Toluene or ethanol |
| Temperature | 80–120 °C |
| Reaction Time | Several hours (varies with catalyst) |
Hydrolysis of Nitrile to Carboxylic Acid
Following etherification, the nitrile group is hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be carried out under acidic or basic conditions:
- Acidic hydrolysis uses mineral acids such as hydrochloric acid or sulfuric acid in aqueous or mixed solvent systems.
- Basic hydrolysis employs sodium hydroxide or potassium hydroxide, followed by acidification to obtain the free acid.
Hydrolysis is typically performed at elevated temperatures (80–130 °C) for several hours.
Alternative Ester Hydrolysis and Lactonization Steps
Patent literature describes methods involving ester intermediates where ester groups are hydrolyzed, and subsequent lactonization and decarboxylation steps are performed to yield the desired carboxylic acid derivatives. Organic bases like triethylamine or pyridine can promote decarboxylation at lower temperatures (60–90 °C).
| Step | Conditions | Notes |
|---|---|---|
| Ester hydrolysis | Acidic or basic aqueous medium, 80–130 °C | Converts ester to acid |
| Lactonization & decarboxylation | Heating with organic base (triethylamine) 60–90 °C | Promotes formation of monocarboxylic acid |
Research Findings and Reaction Analysis
Acid-Catalyzed Etherification
- Methanesulfonic acid and p-toluenesulfonic acid are effective catalysts for etherification of the 2-position hydroxyl or alkoxy substitution on pyridine rings.
- The reaction proceeds efficiently in toluene or heptane, sometimes without solvent, under reflux.
- Catalyst loading is typically low (0.002 to 0.02 equivalents relative to substrate).
Hydrolysis and Purification
- Hydrolysis of nitrile to acid is facilitated by strong acids like hydrochloric acid in methanol or water mixtures.
- The resulting carboxylic acid can be purified by crystallization using solvents such as toluene or mixed toluene-heptane systems.
- Crystalline intermediates enable easier isolation and higher purity of the final product.
Use of Organic Bases in Decarboxylation
- Organic bases such as triethylamine or pyridine promote decarboxylation at lower temperatures, improving selectivity and yield.
- Reaction times range from 2 to 5 hours under controlled temperature conditions.
- The process can be carried out in acetic acid or acetic acid-methanol mixtures.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Etherification | 4-cyanopyridine + 2-butanol + acid catalyst | 80–120 | 2–6 | Acid catalyst: p-toluenesulfonic acid preferred |
| Hydrolysis of nitrile | HCl or H2SO4 in MeOH/H2O | 80–130 | 3–8 | Converts nitrile to carboxylic acid |
| Ester hydrolysis & lactonization | Acid or base hydrolysis, then triethylamine-assisted decarboxylation | 60–90 | 2–5 | Organic base lowers reaction temperature |
| Purification | Crystallization from toluene/heptane | Ambient | - | Yields high purity product |
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the carboxylic acid group, reduced piperidine derivatives, and substituted pyridine compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(Butan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in coordination with metal ions, affecting enzymatic processes and catalytic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of 2-(butan-2-yloxy)pyridine-4-carboxylic acid with related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The butan-2-yloxy group in the target compound balances moderate lipophilicity, making it more soluble in organic solvents than polar analogs like amino derivatives (e.g., 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid, MW 190.20) . Benzyloxy (MW 229.24) and octan-2-yloxy (MW 251.32) substituents increase hydrophobicity, reducing water solubility but enhancing membrane permeability .
Heterocyclic additions, such as the pyrimidine ring in 2-(2-methylpyrimidin-4-yl)pyridine-4-carboxylic acid (CAS 956723-01-6), expand applications in drug design due to π-π stacking and receptor binding .
Applications :
- Bipyridine derivatives (e.g., 2,2'-bipyridine-4-carboxylic acid) serve as ligands in coordination chemistry for metal-organic frameworks (MOFs) or catalysis .
- Thiazole- and pyrimidine-containing analogs (e.g., 2-(2-azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid) are explored in structural biology and enzyme inhibition .
Biological Activity
2-(Butan-2-yloxy)pyridine-4-carboxylic acid is a pyridine derivative with significant potential in medicinal chemistry and biological research. Its molecular formula is C10H13NO3, and it has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a carboxylic acid group at the 4-position and a butan-2-yloxy substituent at the 2-position. These structural characteristics contribute to its solubility and reactivity, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Functional Groups | Carboxylic acid, ether |
The biological activity of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate various biochemical pathways, which may lead to its observed effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that 2-(Butan-2-yloxy)pyridine-4-carboxylic acid exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound can effectively target multidrug-resistant strains of bacteria such as Staphylococcus aureus.
- Case Study : In vitro studies demonstrated that certain derivatives exhibited selective antimicrobial activity against resistant strains, highlighting the potential for developing new therapeutic agents targeting resistant infections .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies using cancer cell lines have shown varying degrees of cytotoxicity.
- Research Findings : A study reported that when tested against A549 human lung adenocarcinoma cells, certain derivatives displayed significant anticancer activity, reducing cell viability substantially compared to control treatments . The structure-activity relationship (SAR) indicated that modifications to the compound could enhance its efficacy.
| Compound Variant | Cell Line Tested | Viability (%) Post-Treatment |
|---|---|---|
| 2-(Butan-2-yloxy)pyridine-4-carboxylic acid | A549 (Lung Cancer) | 78–86% |
| Modified Derivative | A549 (Lung Cancer) | 64% (with 4-chlorophenyl substitution) |
Research Applications
The unique properties of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid make it a valuable compound in various fields:
- Medicinal Chemistry : It serves as a scaffold for synthesizing novel drugs with enhanced biological activities.
- Material Science : Its chemical behavior allows for applications in developing materials with specific properties.
- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent for treating infections and cancer .
Q & A
Q. What are the optimal synthetic routes for 2-(Butan-2-yloxy)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine-4-carboxylic acid derivatives. A common approach includes:
Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts) .
Cyclization : Using solvents like DMF or toluene under reflux to form the oxazolo-pyridine core .
Functionalization : Introducing the butan-2-yloxy group via nucleophilic substitution or esterification.
- Key Factors :
- Catalysts : Palladium-based catalysts improve cyclization efficiency, while copper catalysts are cost-effective for large-scale synthesis .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification to remove residues.
- Temperature : Elevated temperatures (80–120°C) are critical for cyclization but must avoid decomposition.
Q. What spectroscopic techniques are recommended for characterizing 2-(Butan-2-yloxy)pyridine-4-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., butan-2-yloxy group) and confirm regiochemistry. For example, pyridine ring protons appear as distinct multiplet signals between δ 7.5–8.5 ppm .
- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, if single crystals are obtainable .
Q. How should researchers handle and store 2-(Butan-2-yloxy)pyridine-4-carboxylic acid safely?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Questions
Q. How can computational methods predict the electronic properties of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid?
- Methodological Answer :
- Density Functional Theory (DFT) :
Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
Simulate IR and NMR spectra for comparison with experimental data.
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer :
- Directing Groups : The carboxylic acid moiety acts as a meta-directing group, facilitating electrophilic substitution at the 3-position of the pyridine ring.
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 2-position, leveraging palladium catalysts .
- Challenges : Steric hindrance from the butan-2-yloxy group may reduce reactivity at adjacent positions, requiring optimized reaction conditions (e.g., higher temperatures or bulky ligands).
Q. How does 2-(Butan-2-yloxy)pyridine-4-carboxylic acid perform as a ligand in coordination chemistry?
- Methodological Answer :
- Metal Coordination : The carboxylic acid and pyridine nitrogen form bidentate ligands with transition metals (e.g., Ru, Cu). For example, ruthenium complexes exhibit applications in photocatalysis and dye-sensitized solar cells .
- MOF Synthesis : Combine with metal ions (e.g., Zn²⁺) to construct porous frameworks. Adjust pH to deprotonate the carboxylic acid for enhanced metal binding .
Q. What are the mechanistic insights into decarboxylation reactions of pyridine-4-carboxylic acid derivatives?
- Methodological Answer :
- Thermal Decarboxylation : Pyridine-2-carboxylic acid derivatives undergo rapid decarboxylation above 200°C, but the 4-carboxy isomer (as in this compound) is more stable due to resonance stabilization .
- Catalytic Pathways : Metal oxides (e.g., CuO) accelerate decarboxylation via radical intermediates. Monitor reaction progress using TGA or in situ FT-IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
